6-Hydroxymethylpterin

Übersicht

Beschreibung

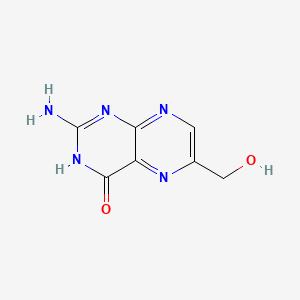

6-Hydroxymethylpterin is an organic compound belonging to the class of pterins and derivatives. These compounds are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . It is known for its role as an intermediate in the synthesis of tetrahydrofolate, a crucial cofactor in various biological processes .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Development

Targeting Folate Biosynthesis:

6-Hydroxymethylpterin is a crucial intermediate in the folate biosynthesis pathway, which is essential for many microorganisms but absent in mammals. This unique characteristic makes it an attractive target for developing novel antimicrobial agents. The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which catalyzes the conversion of HMP, has been identified as a key target for bisubstrate inhibitors designed to combat bacterial infections.

Table 1: Inhibitory Potency of Bisubstrate Inhibitors

| Compound | Kd (μM) | Improvement Factor |

|---|---|---|

| HP-18 | 2.54 | - |

| HP-73 | 0.54 | 4.7 |

| HP-75 | 0.047 | 54 |

The third-generation bisubstrate inhibitors, such as HP-75, demonstrate significantly improved binding affinities compared to earlier generations, indicating their potential efficacy against pathogens like E. coli and Staphylococcus aureus .

Mechanism of Action:

The mechanism involves mimicking the transition state of the HPPK reaction, enhancing binding affinity through structural modifications that recover key interactions with ATP . This approach has led to promising candidates for further development as antimicrobial therapies.

Cancer Biomarker

Elevated Urinary Levels:

Recent studies have shown that urinary levels of this compound are significantly elevated (3 to 20 times higher) in various human malignancies compared to healthy individuals . This elevation correlates with tumor burden and can serve as a non-invasive biomarker for monitoring cancer treatment responses.

Case Study: Acute Myeloblastic Leukemia (AML)

In a study involving patients with AML, urinary levels of HMP were monitored during chemotherapy. The results indicated a strong correlation between urinary pterin levels and bone marrow lymphoblast counts, providing an effective means to assess treatment efficacy and disease progression .

Potential in Pteridine Research

Pteridines as Biomarkers:

A broader analysis of pteridine levels, including HMP, has been conducted to evaluate their potential as biomarkers for early cancer diagnosis. Elevated levels of various pteridines in cancer patients suggest that they could be useful tools in screening and monitoring therapeutic responses .

Table 2: Pteridine Levels in Cancer Patients vs. Healthy Controls

| Pteridine | Cancer Patients (Mean Level) | Healthy Controls (Mean Level) |

|---|---|---|

| This compound | Significantly higher | Lower |

| Xanthopterin | Higher | Lower |

| Isoxanthopterin | Higher | Lower |

Wirkmechanismus

Target of Action

The primary target of 6-Hydroxymethylpterin is the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the folate biosynthetic pathway .

Mode of Action

It is known that the compound interacts with the enzyme, potentially influencing its activity .

Biochemical Pathways

This compound is involved in the folate biosynthetic pathway. This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound plays a role in the reactions catalyzed by the enzymes 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), which are sequential metabolic reactions in the folate biosynthetic pathway .

Result of Action

It is known that the compound plays a crucial role in the folate biosynthetic pathway, which is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-trna .

Action Environment

It has been shown that 6-substituted tetrahydropterins, a group to which this compound belongs, can play a photoreceptor chromophoric role in plants and cyanobacteria . This suggests that light could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

6-Hydroxymethylpterin is involved in several biochemical reactions. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial in the folate biosynthetic pathway of bacteria and lower eukaryotes . These enzymes catalyze sequential metabolic reactions, and the interactions with this compound are essential for the synthesis of folate derivatives. The compound also interacts with other biomolecules, including proteins and cofactors, playing a role in the hydroxylation of aromatic amino acids and the synthesis of DNA and RNA .

Cellular Effects

This compound influences various cellular processes. It has been shown to play a role in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can act as a photoreceptor chromophore in plants and cyanobacteria, participating in light signal transduction . This compound’s effects on cellular functions include modulation of nitric oxide synthesis and involvement in the hydroxylation of aromatic amino acids, which are critical for protein synthesis and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, it binds to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, facilitating the conversion of substrates in the folate biosynthetic pathway . Additionally, this compound can inhibit or activate enzymes involved in DNA and RNA synthesis, influencing gene expression and cellular functions . The compound’s ability to act as a photoreceptor chromophore also highlights its role in light-induced signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that this compound is photostable, with several non-radiative quenching pathways providing stability to the molecule . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular signaling pathways and inhibition of enzyme activities . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate biosynthetic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are essential for the synthesis of folate derivatives . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport mechanisms ensure that this compound reaches its site of action, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and biomolecules, facilitating its role in cellular processes and metabolic pathways.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 6-Hydroxymethylpterin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Amino-4-hydroxy-6-methylpteridin mit Formaldehyd unter basischen Bedingungen, um this compound zu ergeben . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Wasser oder Dimethylsulfoxid (DMSO) und wird bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche synthetische Routen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxymethylpterin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können this compound oxidieren, um entsprechende Pterinderivate zu bilden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können this compound zu seiner Tetrahydroform reduzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Pterine, reduzierte Tetrahydropterine und substituierte Pterine, abhängig von den verwendeten Reagenzien und Bedingungen .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-hydroxy-6-methylpteridine

- 6-Hydroxymethyl-7,8-dihydropterin

- Tetrahydropterins

Comparison: 6-Hydroxymethylpterin is unique due to its specific role in the folate biosynthesis pathway and its ability to undergo various chemical reactions. Compared to similar compounds, it has distinct photoreceptor properties and plays a crucial role in the synthesis of tetrahydrofolate .

Biologische Aktivität

6-Hydroxymethylpterin is a pteridine derivative that plays a crucial role in various biological processes, particularly in the biosynthesis of folate. This article explores its biological activity, mechanisms of action, and implications for antimicrobial therapy, supported by research findings and case studies.

Overview of this compound

This compound is an intermediate in the folate biosynthesis pathway, which is essential for many microorganisms but absent in mammals. This makes it a prime target for antimicrobial drug development. The compound is involved in the catalysis of pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin by the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) .

- Folate Biosynthesis Pathway :

- Inhibition of Enzymatic Activity :

Antimicrobial Potential

Research has shown that targeting HPPK and DHPS can effectively inhibit the growth of various pathogens, including Plasmodium species responsible for malaria. The combination of sulfadoxine (SDX) and pyrimethamine (SP) exemplifies this strategy, as both drugs synergistically inhibit folate synthesis .

Table 1: Efficacy of Inhibitors Against HPPK

| Inhibitor Name | Type | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| HP-18 | Second-generation | 0.5 | HPPK |

| Sulfadoxine | Sulfonamide | 0.3 | DHPS |

| Pyrimethamine | Antifolate | 0.01 | Dihydrofolate Reductase |

Cancer Biomarker

Elevated levels of urinary this compound have been associated with various malignancies, indicating its potential as a biomarker for cancer diagnosis and monitoring . Studies have demonstrated that urinary concentrations can increase significantly in patients with different types of cancer, suggesting a link between pterin metabolism and tumor biology.

Research Findings

Recent studies have focused on the structural biology of HPPK and its inhibitors. The crystal structure analysis has provided insights into the binding interactions between HPPK and its substrates or inhibitors, facilitating the design of more effective antimicrobial agents .

Key Findings:

- Structural Insights : The unique conformation of M. tuberculosis DHPS when bound to pABA and this compound suggests mechanisms for resistance mutations and novel drug design strategies .

- Inhibitor Development : The development of bisubstrate inhibitors that mimic transition states has shown promise in increasing binding affinity and specificity towards HPPK .

Eigenschaften

IUPAC Name |

2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIBNWDLMIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221395 | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-29-8 | |

| Record name | 6-(Hydroxymethyl)pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.